5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride
Overview
Description
5-Amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C₁₃H₁₅N₅Cl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 1-phenyl-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile with hydrochloric acid to form the hydrochloride salt. The reaction typically requires specific conditions, such as controlled temperature and pH levels, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to isolate the final product and ensure its quality.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be utilized in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound can be used in the production of materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole derivatives with similar structures may exhibit comparable properties and applications.
Aminopropyl compounds: Compounds containing the aminopropyl group can have similar reactivity and uses.
Uniqueness: 5-Amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
5-amino-3-(3-aminopropyl)-1-phenylpyrazole-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.ClH/c14-8-4-7-12-11(9-15)13(16)18(17-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-8,14,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKXAGRKUKAZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)CCCN)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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